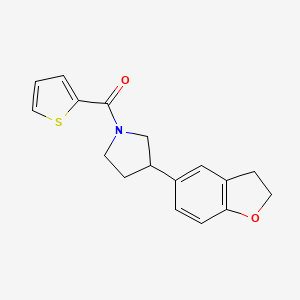

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(thiophene-2-carbonyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(thiophene-2-carbonyl)pyrrolidine" is a structurally complex molecule that incorporates several heterocyclic moieties known for their biological relevance. The benzofuran and thiophene rings are common in various pharmacologically active compounds, and the pyrrolidine ring is a five-membered nitrogen-containing heterocycle often seen in natural products and active pharmaceutical ingredients.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of spiro compounds including 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s and 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s have been synthesized and evaluated for cardiovascular activity, showing good antihypertensive activity in animal models . Additionally, the synthesis of 2-(benzo[b]thiophene-3-yl)pyrroles has been achieved through a reaction involving 3-acetylbenzo[b]thiophene oxime and acetylene, followed by devinylation and trifluoroacetylation . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound would likely exhibit significant conjugation due to the presence of aromatic rings and the potential for resonance between the benzofuran, thiophene, and pyrrolidine units. This conjugation could affect the compound's optical properties, as seen in related pyrroles that exhibit promising absorption and emission spectra .

Chemical Reactions Analysis

The compound's reactivity would be influenced by the functional groups present. The benzofuran moiety could undergo electrophilic substitution reactions, while the thiophene ring might participate in nucleophilic substitution due to its electron-rich nature. The pyrrolidine ring could be involved in various transformations, such as N-alkylation or ring-opening reactions, depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of heteroatoms and conjugated systems would influence its solubility, boiling and melting points, and stability. Related compounds have shown good thermal stability and electronic properties suitable for conducting polymers . The compound's optical properties, such as UV-visible absorption and fluorescence emission, would be of interest for potential applications in materials science or as a fluorophore .

Scientific Research Applications

Solubility and Energy Studies

Studies have explored the solubility properties of materials containing benzofuran and thiophene units. For instance, Walker et al. (2011) investigated the solubilities of compounds including DPP(TBFu)2, which contains benzofuran-thiophene structures, in various solvents. This research is pivotal for understanding the solvent selection based on cohesive energy densities in molecular systems (Walker et al., 2011).

Synthesis and Stereoselectivity

The synthesis of pyrrolidine derivatives bearing benzofuran scaffolds has been a topic of interest. Kowalczyk et al. (2016) reported an enantio- and diastereoselective approach to synthesize such derivatives, which combines the advantages of broad substrate scope and operational simplicity (Kowalczyk et al., 2016).

Catalysis and Bond Construction

The use of palladium-catalyzed cross-coupling for the synthesis of aromatic sulfide is another significant application. Qiao et al. (2014) described a method that employs Na2S2O3 as a sulfurating reagent, which can be applied to benzofuran and other heterocycles (Qiao et al., 2014).

Electropolymerization

Electropolymerization of compounds containing pyrrole and benzene, related to the structure of interest, has been studied. Sotzing et al. (1996) synthesized derivatized bis(pyrrol-2-yl) arylenes and investigated their electrochemical polymerization (Sotzing et al., 1996).

Fluorescent Probes and Synthesis

The development of fluorescent probes using benzofuran and thiophene units has been reported. Xiong et al. (2020) synthesized a range of benzofuro[2,3-c]pyridines, which were assessed as ratiometric fluorescent probes for Hg2+ (Xiong et al., 2020).

Vinylation and Heterocycles

Ruthenium-catalyzed vinylation of thiophene-2-carboxylic acids, a process relevant to the chemical structure , was demonstrated by Ueyama et al. (2011), showcasing the regioselective vinylation of heteroarenes (Ueyama et al., 2011).

properties

IUPAC Name |

[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S/c19-17(16-2-1-9-21-16)18-7-5-14(11-18)12-3-4-15-13(10-12)6-8-20-15/h1-4,9-10,14H,5-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEXJQWAMJUISHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(thiophene-2-carbonyl)pyrrolidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridazine-4-carboxylic acid](/img/structure/B3012610.png)

![Isopropyl 2-methyl-5-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B3012611.png)

![1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one](/img/structure/B3012613.png)

![N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B3012617.png)

![7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3012619.png)

![(3-Fluoro-4-methylphenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3012620.png)

![1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid](/img/structure/B3012623.png)